molecular formula C17H13NO4 B11437516 N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide

Cat. No.: B11437516
M. Wt: 295.29 g/mol
InChI Key: HMPUKIJIPLOXKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can result in the formation of an alcohol.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a coumarin and a benzamide moiety

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

N-(4-hydroxy-2-oxochromen-3-yl)-2-methylbenzamide

InChI

InChI=1S/C17H13NO4/c1-10-6-2-3-7-11(10)16(20)18-14-15(19)12-8-4-5-9-13(12)22-17(14)21/h2-9,19H,1H3,(H,18,20)

InChI Key

HMPUKIJIPLOXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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